Cas no 1185013-13-1 (Methyl 2-piperidin-4-ylpropanoate Hydrochloride)

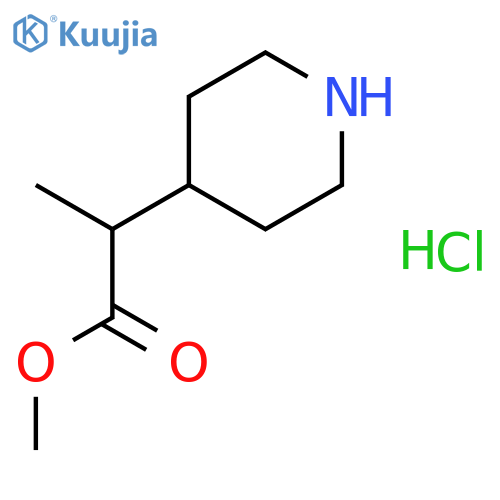

1185013-13-1 structure

商品名:Methyl 2-piperidin-4-ylpropanoate Hydrochloride

Methyl 2-piperidin-4-ylpropanoate Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Methyl 2-piperidin-4-ylpropanoate Hydrochloride

- methyl 2-piperidin-4-ylpropanoate;hydrochloride

- methyl 2-(piperidin-4-yl)propanoate hydrochloride

- A1-08488

- CS-0338969

- SCHEMBL26124221

- AKOS015847565

- methyl2-(piperidin-4-yl)propanoatehydrochloride

- 1185013-13-1

-

- MDL: MFCD12028368

- インチ: InChI=1S/C9H17NO2.ClH/c1-7(9(11)12-2)8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H

- InChIKey: PLZCCGDDTUGTFX-UHFFFAOYSA-N

- ほほえんだ: CC(C1CCNCC1)C(=O)OC.Cl

計算された属性

- せいみつぶんしりょう: 207.1026065g/mol

- どういたいしつりょう: 207.1026065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 153

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

Methyl 2-piperidin-4-ylpropanoate Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AE32644-2.5g |

Methyl 2-piperidin-4-ylpropanoate hydrochloride |

1185013-13-1 | 95% | 2.5g |

$993.00 | 2024-04-20 | |

| A2B Chem LLC | AE32644-250mg |

Methyl 2-piperidin-4-ylpropanoate hydrochloride |

1185013-13-1 | 95% | 250mg |

$234.00 | 2024-04-20 | |

| A2B Chem LLC | AE32644-5g |

Methyl 2-piperidin-4-ylpropanoate hydrochloride |

1185013-13-1 | 95% | 5g |

$1650.00 | 2024-04-20 | |

| A2B Chem LLC | AE32644-10g |

Methyl 2-piperidin-4-ylpropanoate hydrochloride |

1185013-13-1 | 95% | 10g |

$2682.00 | 2024-04-20 | |

| Chemenu | CM487798-1g |

Methyl 2-(piperidin-4-yl)propanoate hydrochloride |

1185013-13-1 | 97% | 1g |

$400 | 2022-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409639-250mg |

Methyl 2-(piperidin-4-yl)propanoate hydrochloride |

1185013-13-1 | 97% | 250mg |

¥3888.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1409639-1g |

Methyl 2-(piperidin-4-yl)propanoate hydrochloride |

1185013-13-1 | 97% | 1g |

¥9708.00 | 2024-08-09 | |

| A2B Chem LLC | AE32644-1g |

Methyl 2-piperidin-4-ylpropanoate hydrochloride |

1185013-13-1 | 95% | 1g |

$413.00 | 2024-04-20 |

Methyl 2-piperidin-4-ylpropanoate Hydrochloride 関連文献

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

1185013-13-1 (Methyl 2-piperidin-4-ylpropanoate Hydrochloride) 関連製品

- 1126-09-6(Ethyl piperidine-4-carboxylate)

- 99065-42-6(Methyl 1-ethylpiperidine-4-carboxylate)

- 51069-26-2(Methyl quinuclidine-4-carboxylate)

- 168986-49-0(methyl 2-(4-piperidyl)acetate)

- 1690-75-1(methyl 1-methylpiperidine-4-carboxylate)

- 1206228-66-1(Methyl 4-ethylpiperidine-4-carboxylate)

- 2971-79-1(Methyl piperidine-4-carboxylate)

- 71879-50-0(methyl 3-(4-piperidyl)propanoate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬